molecular formula C19H18N4O4S2 B6495595 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 894947-70-7

2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B6495595
CAS No.: 894947-70-7
M. Wt: 430.5 g/mol
InChI Key: DVRHQJGVUBMXOK-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a pyrimidine-based acetamide derivative characterized by:

  • A 4-aminopyrimidine core substituted with a benzenesulfonyl group at position 5.
  • A sulfanyl bridge linking the pyrimidine ring to an acetamide moiety.
  • An N-(4-methoxyphenyl) group attached to the acetamide.

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-27-14-9-7-13(8-10-14)22-17(24)12-28-19-21-11-16(18(20)23-19)29(25,26)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRHQJGVUBMXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

SirReal2 (2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)thiazol-2-yl]acetamide)
  • Structural Features :
    • 4,6-Dimethylpyrimidin-2-ylsulfanyl group.
    • Thiazole ring substituted with a naphthalenylmethyl group.
  • Biological Activity : SIRT2 inhibitor, targeting epigenetic regulation .
  • Key Differences :
    • The naphthalenylmethyl-thiazole substituent enhances lipophilicity compared to the target compound’s 4-methoxyphenyl group.
    • The dimethylpyrimidine core may reduce steric hindrance, facilitating enzyme binding.
  • Molecular Formula : C₂₂H₂₀N₄OS₂.
N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38)
  • Structural Features :
    • Quinazoline-2-sulfonyl group substituted with pyrrolidine.
    • N-(4-methoxyphenyl)acetamide.
  • Biological Activity : Demonstrated remarkable anticancer activity against HCT-1, SF268, and MCF-7 cell lines .
  • Key Differences: The quinazoline core (vs. pyrimidine) may enhance DNA intercalation or kinase inhibition.
2-{[4-Amino-5-(Thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-Fluorophenyl)acetamide
  • Structural Features :
    • Thiophene-2-sulfonyl group replaces benzenesulfonyl.
    • 3-Fluorophenyl substituent instead of 4-methoxyphenyl.
  • Key Differences :
    • Thiophene introduces π-π interactions but reduces steric bulk compared to benzene.
    • Fluorine (electron-withdrawing) vs. methoxy (electron-donating) alters electronic properties and binding affinity .
  • Molecular Formula : C₁₆H₁₃FN₄O₃S₃.
AS111 (2-[[4-Amino-5-(2-Pyridinyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide)
  • Structural Features :
    • 1,2,4-Triazole core substituted with pyridine.
    • 3-Methylphenyl group.
  • Biological Activity : 1.28× more potent than diclofenac in anti-inflammatory assays, likely via COX-2 inhibition .
  • Key Differences :
    • The triazole ring (vs. pyrimidine) may favor hydrophobic interactions in enzyme active sites.
    • Methylphenyl enhances lipophilicity compared to methoxyphenyl.

Comparative Analysis

Table 1: Structural and Pharmacological Comparison
Compound Core Heterocycle Sulfonyl/Thio Group Substituent Activity Reference
Target Compound Pyrimidine Benzenesulfonyl 4-Methoxyphenyl N/A (Theoretical) -
SirReal2 Pyrimidine - Naphthalenylmethyl-thiazole SIRT2 inhibition
Compound 38 Quinazoline Quinazoline-2-sulfonyl 4-Methoxyphenyl Anticancer
AS111 Triazole - 3-Methylphenyl Anti-inflammatory
Compound Pyrimidine Thiophene-2-sulfonyl 3-Fluorophenyl N/A (Structural analog)
Impact of Core Heterocycle
  • Pyrimidine (Target Compound, SirReal2): Favors interactions with ATP-binding pockets in kinases or nucleic acids.
  • Triazole (AS111): Enhances hydrogen bonding and hydrophobic interactions, as seen in COX-2 inhibition .
  • Quinazoline (Compound 38): Known for kinase inhibition (e.g., EGFR), contributing to anticancer activity .
Role of Substituents
  • 4-Methoxyphenyl (Target Compound, Compound 38): Electron-donating group improves solubility and may enhance receptor binding.
  • Fluorophenyl (): Electron-withdrawing group may increase metabolic stability.
Pharmacological Potential
  • The target compound’s benzenesulfonyl group could improve binding to sulfonyl-binding enzymes (e.g., carbonic anhydrase) compared to thiophene analogs.

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